N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a tetrazole ring, which is known for its bioactivity and utility in pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the tetrazole core One common method includes the reaction of a suitable precursor with hydrazine hydrate under acidic conditions to form the tetrazole ring
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the carboxamide group.
Substitution: Substitution reactions can introduce different substituents on the aromatic rings or the tetrazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and physical properties, making them useful for further research and development.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. Its tetrazole ring is particularly useful in the design of new pharmaceuticals and materials.
Biology: In biological research, this compound can be used to study the effects of tetrazole derivatives on various biological systems. It can serve as a probe to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its bioactive tetrazole ring can be incorporated into drug candidates to enhance their efficacy and selectivity.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism by which N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group can enhance the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit specific enzymes involved in disease processes, leading to therapeutic effects.
Receptors: It can bind to receptors on cell surfaces, triggering signaling pathways that result in desired biological responses.
Comparison with Similar Compounds
Bis(4-methoxybenzyl)amine: This compound shares the methoxybenzyl group but lacks the tetrazole ring, resulting in different chemical and biological properties.
4-Methoxybenzyl alcohol: Another related compound, used as a protecting group in organic synthesis, but with distinct functional groups and applications.
Uniqueness: N-(4-methoxybenzyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to its combination of the tetrazole ring and the methoxybenzyl group. This combination provides a balance of bioactivity and chemical stability, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-24-14-7-3-12(4-8-14)11-18-17(23)16-19-21-22(20-16)13-5-9-15(25-2)10-6-13/h3-10H,11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKTRGBMPRSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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